N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays and have displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
Synthesis and Antibacterial Activity
Nickel and copper complexes of N-substituted nitrobenzamides have been synthesized and characterized, showing significant antibacterial activity. These complexes offer potential as frameworks for developing new antibacterial agents due to their enhanced efficacy compared to their ligand precursors S. Saeed, N. Rashid, Muhammad Ali, R. Hussain (2010).
Hypoxia-Selective Antitumor Agents
The design and synthesis of regioisomers of hypoxia-selective cytotoxins, including nitrobenzamide derivatives, demonstrate varied cytotoxicity towards hypoxic cells. This variability underscores the importance of molecular structure in designing antitumor agents that selectively target hypoxic tumor environments, a common characteristic of solid tumors B. Palmer, W. Wilson, R. Anderson, M. Boyd, W. Denny (1996).
Molecular Electronics
A molecule containing a nitroamine redox center showcased negative differential resistance and a significant on-off peak-to-valley ratio in electronic devices. This research exemplifies the potential of nitrobenzamide derivatives in molecular electronics, where their redox properties can be harnessed for creating devices with unique electrical characteristics Chen, Reed, Rawlett, Tour (1999).
Novel Aromatic Polyimides
Research into novel aromatic polyimides involving the synthesis of diamines and their polymerization with various dianhydrides points towards the creation of materials with enhanced solubility and thermal stability. This work suggests that nitrobenzamide derivatives could potentially serve as monomers or intermediates in the development of high-performance polymers M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir (2005).
Catalytic Oligomerization of Ethylene
Nickel complexes with ligands related to nitrobenzamide have been utilized in the oligomerization of ethylene, highlighting the role of such compounds in catalysis. The study reveals how ligand design influences catalytic activity and selectivity, potentially guiding the development of catalysts for polymer production Anthony Kermagoret, P. Braunstein (2008).
Mechanism of Action
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-3-15(12-6-7-22(20,21)9-12)14(17)11-5-4-10(2)13(8-11)16(18)19/h4-5,8,12H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPUFAWSYHDCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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